A Technical Guide to the Properties, Synthesis, and Analysis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid
A Technical Guide to the Properties, Synthesis, and Analysis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid
Abstract: This document provides a comprehensive technical overview of 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a fluorinated aromatic compound featuring a sterically hindered cyclopropane ring. This guide is intended for researchers, medicinal chemists, and drug development professionals. We will explore its core physicochemical properties, propose a detailed synthetic pathway with an accompanying experimental protocol, and delineate methods for its analytical characterization. Furthermore, we delve into its potential biological significance and toxicological considerations, drawing parallels with structurally related molecules to provide field-proven insights for its application and handling in a research and development context.
Core Physicochemical and Structural Properties
1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS Number: 915921-31-2) is a racemic solid organic compound.[1] Its structure incorporates a planar fluorophenyl group directly attached to a three-membered cyclopropane ring, which is further substituted with a carboxylic acid and two methyl groups at the C2 position. This gem-dimethyl substitution provides significant steric hindrance, influencing the molecule's reactivity and conformational flexibility.
| Property | Value | Source |
| CAS Number | 915921-31-2 | [1] |
| Molecular Formula | C₁₂H₁₃FO₂ | [1] |
| Molecular Weight | 208.23 g/mol | [1] |
| Form | Solid (Racemic) | [1] |
| LogP | 3.20 | [1] |
| Rotatable Bonds | 2 | [1] |
| Purity (Typical) | ≥95% | [1] |
Synthesis and Purification Workflow
The synthesis of 1-aryl-2,2-dimethylcyclopropanecarboxylic acids is not commonly achieved through standard cyclopropanation of an alkene due to the tetrasubstituted nature of the required precursor. A more robust and established method involves the phase-transfer-catalyzed (PTC) alkylation of an arylacetonitrile derivative, followed by vigorous hydrolysis of the nitrile to the desired carboxylic acid. This approach is advantageous as it utilizes readily available starting materials and employs PTC to overcome the immiscibility of the reactants, leading to efficient C-C bond formation.
Proposed Synthetic Pathway
The proposed two-step synthesis starts with commercially available (4-fluorophenyl)acetonitrile. The benzylic proton is sufficiently acidic to be deprotonated by a strong base. The resulting carbanion acts as a nucleophile, attacking 1,2-dibromo-2-methylpropane in a tandem alkylation-cyclization reaction under phase-transfer conditions to form the cyclopropyl nitrile intermediate. The final step is the exhaustive hydrolysis of the nitrile group to the carboxylic acid using a strong acid or base.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Expert Insight: This protocol is designed to be self-validating. The success of Step 1 is contingent on the formation of a new organic product separable from the aqueous phase. The final purification by recrystallization is both a purification and a validation step, as the formation of crystals indicates a high degree of purity, which can then be confirmed by the characterization methods outlined in Section 3.
Step 1: Synthesis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarbonitrile (Intermediate)
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Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add (4-fluorophenyl)acetonitrile (10.0 g, 74.0 mmol) and toluene (50 mL).
-
Catalyst Addition: Add triethylbenzylammonium chloride (TEBAC, 0.84 g, 3.7 mmol), which serves as the phase-transfer catalyst.
-
Reagent Preparation: In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide (40 mL).
-
Reaction Initiation: Begin vigorous stirring of the toluene solution and slowly add the NaOH solution via the dropping funnel over 20 minutes. The mixture will become heterogeneous.
-
Substrate Addition: Add 1,2-dibromo-2-methylpropane (17.7 g, 82.0 mmol) dropwise to the stirring mixture. An exothermic reaction may be observed; maintain the temperature below 60°C using a water bath if necessary.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 70°C and maintain for 4-6 hours, monitoring by TLC (thin-layer chromatography) until the starting nitrile is consumed.
-
Work-up: Cool the mixture to room temperature. Add water (50 mL) and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. This intermediate is often a viscous oil and can be used in the next step without further purification.
Step 2: Hydrolysis to 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (Final Product)
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Reactor Setup: Place the crude nitrile intermediate from Step 1 into a 250 mL round-bottom flask. Add a solution of concentrated sulfuric acid (30 mL) and water (30 mL) cautiously. Causality Note: The use of concentrated acid under harsh heating conditions is necessary to hydrolyze the sterically hindered nitrile group.
-
Hydrolysis: Heat the mixture to reflux (approx. 110-120°C) and maintain for 12-18 hours. The reaction progress can be monitored by the cessation of ammonia evolution.
-
Isolation and Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (200 g). A precipitate should form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic extracts.
-
Purification (Base Wash): Wash the combined organic layers with a 1 M NaOH solution (2 x 50 mL). The product will move into the aqueous basic layer as its carboxylate salt, leaving non-acidic impurities behind.
-
Re-acidification: Cool the aqueous basic layer in an ice bath and re-acidify with concentrated HCl until the pH is ~1-2. The final product will precipitate out as a solid.
-
Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For highest purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture.
Spectroscopic and Analytical Characterization
Authenticating the structure of the final product is critical. The following predicted spectral data are based on established principles of NMR, IR, and mass spectrometry for analogous structures.[2][3][4][5]
Predicted ¹H and ¹³C NMR Data
The key diagnostic signals in ¹H NMR will be the distinct singlets for the non-equivalent gem-dimethyl protons and the complex splitting of the aromatic protons due to fluorine coupling. In ¹³C NMR, the presence of the quaternary cyclopropane carbons and the characteristic C-F coupling constants are confirmatory.[2][3]
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.20 - 7.35 | m | 2H | Ar-H (ortho to F) |
| Aromatic | 6.95 - 7.10 | m | 2H | Ar-H (meta to F) |
| Cyclopropyl | 2.50 - 2.65 | s | 1H | CH on cyclopropane |
| Methyl | ~1.30 | s | 3H | CH₃ |
| Methyl | ~1.15 | s | 3H | CH₃ |
| Carboxylic | >10.0 | br s | 1H | COOH |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 175 - 180 | Carboxylic Acid |
| Ar C-F | 160 - 164 | d, ¹JCF ≈ 245 Hz |
| Ar C-ipso | 135 - 138 | d, ⁴JCF ≈ 3 Hz |
| Ar CH | 129 - 131 | d, ³JCF ≈ 8 Hz |
| Ar CH | 115 - 117 | d, ²JCF ≈ 21 Hz |
| Cyclopropyl C-Ar | 35 - 40 | Quaternary |
| Cyclopropyl C(CH₃)₂ | 28 - 32 | Quaternary |
| Methyl (CH₃) | 20 - 25 | - |
| Methyl (CH₃) | 18 - 22 | - |
Predicted Infrared (IR) and Mass Spectrometry (MS) Data
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FT-IR (ν, cm⁻¹): A very broad absorption from 2500-3300 (O-H stretch of the carboxylic acid dimer), a sharp and strong absorption at ~1700 (C=O stretch), strong absorptions from 1220-1240 (C-F stretch), and peaks at ~1500 and ~1600 (aromatic C=C stretching).[6]
-
EI-MS (m/z): The molecular ion peak [M]⁺ should be observed at m/z 208. Key fragmentation patterns would include the loss of the carboxyl group ([M-45]⁺) to give a fragment at m/z 163, and cleavage of the cyclopropane ring.
Biological Relevance and Toxicological Considerations
Application as a Synthetic Intermediate
Cyclopropanecarboxylic acids are key structural motifs in various biologically active molecules. Most notably, they form the core of many synthetic pyrethroid insecticides.[7][8][9] The specific stereochemistry of the cyclopropane ring is often crucial for biological activity. While this compound is not a known pesticide, its structure makes it a valuable building block for creating libraries of novel compounds for screening in agrochemical and pharmaceutical discovery programs.
Potential Metabolic Fate and Toxicological Profile
For drug development professionals, understanding the potential liabilities of a chemical scaffold is paramount. Carboxylic acid-containing molecules can arise in vivo from the metabolism of parent drugs (e.g., through oxidation of alkyl chains or hydrolysis of esters).[10] While often a detoxification pathway, some carboxylic acid metabolites can be associated with idiosyncratic toxicity.[11]
A notable case study is that of the experimental anxiolytic drug, panadiplon. Its cyclopropane carboxylic acid metabolite was implicated in producing hepatic toxicity.[11] The proposed mechanism involves the inhibition of mitochondrial fatty acid β-oxidation. The carboxylic acid metabolite is believed to form an unusual acyl-CoA derivative, which then sequesters the available pools of Coenzyme A and carnitine in the liver. This disruption of mitochondrial energy metabolism can render hepatocytes vulnerable to secondary stress, potentially leading to cell death and liver injury.[11]
Given the structural similarity, it is a critical consideration that 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, if formed as a metabolite or used as a drug candidate itself, could potentially exhibit a similar toxicological profile.
Caption: Plausible mechanism for toxicity based on related compounds.[11]
Conclusion
1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid is a valuable synthetic intermediate with well-defined physicochemical properties. Its synthesis can be reliably achieved via a two-step sequence involving phase-transfer-catalyzed cyclization and subsequent nitrile hydrolysis. Its identity can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. For scientists in drug development, while this scaffold offers opportunities for novel molecular design, it is crucial to remain cognizant of the potential for metabolic toxicity associated with sterically hindered carboxylic acids, particularly concerning the disruption of mitochondrial function. Any research program utilizing this or similar motifs should incorporate early toxicological screening to mitigate potential downstream risks.
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